3-Nitro-2-butanol

Enzyme kinetics Substrate affinity Nitronate monooxygenase

3-Nitro-2-butanol (CAS 6270-16-2) is a β-nitroalcohol with the molecular formula C₄H₉NO₃, bearing a nitro group at the 3-position and a secondary hydroxyl at the 2-position of the butane backbone. It is typically supplied as a mixture of isomers (≥98% purity).

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 6270-16-2
Cat. No. B147359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2-butanol
CAS6270-16-2
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESCC(C(C)O)[N+](=O)[O-]
InChIInChI=1S/C4H9NO3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3
InChIKeyOJVOGABFNZDOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-2-butanol (CAS 6270-16-2) Procurement Guide: Core Identity and Baseline Specifications


3-Nitro-2-butanol (CAS 6270-16-2) is a β-nitroalcohol with the molecular formula C₄H₉NO₃, bearing a nitro group at the 3-position and a secondary hydroxyl at the 2-position of the butane backbone [1]. It is typically supplied as a mixture of isomers (≥98% purity) . The compound is a substrate for nitronate monooxygenase (EC 1.13.12.16, formerly 2-nitropropane dioxygenase) [2] and serves as a minor oxidative metabolite of methylethylketoxime (MEKO) in liver microsomes across species [3]. These defined biochemical roles form the basis for quantifiable differentiation from positional isomers and other nitroalkanes.

Nitronate monooxygenase substrate for enzyme kinetic studies
β-Nitroalcohol configuration distinguishes from positional isomers
Hydroxylated metabolite reference standard for ketoxime bioactivation research

Why Generic Nitroalkane Substitution Fails: The Case for 3-Nitro-2-butanol Specificity


Structurally similar nitroalkanes such as 2-nitro-1-butanol, 2-nitropropane, and 3-nitro-2-pentanol cannot be interchangeably substituted in enzymatic or metabolic studies because the nitronate monooxygenase active site discriminates both the position of the nitro group and the presence/absence of the β-hydroxyl [1]. Even a one-carbon shift in the hydroxyl position (3-nitro-2-butanol vs. 2-nitro-1-butanol) results in a 5-fold difference in enzymatic turnover under neutral conditions, while the homolog 3-nitro-2-pentanol exhibits a 2-fold higher Michaelis constant [1][2]. In liver microsomal oxidations, 3-nitro-2-butanol appears as a specific diastereomeric metabolite, whereas the primary nitronate (2-nitrobutane) is the dominant product—confirming that metabolic fate is compound-specific [3].

2-Nitro-1-butanol Hydroxyl position shift may reduce enzyme affinity and alter pH-dependent activity profile
2-Nitropropane / Nitroethane Primary nitroalkanes lack β-hydroxyl; substrate recognition and metabolic fate differ
3-Nitro-2-pentanol Extended carbon chain increases KM, limiting affinity in enzymatic assays

3-Nitro-2-butanol Quantitative Differentiation Evidence Against Closest Analogs


3-Nitro-2-butanol Exhibits the Lowest Michaelis Constant (KM) Among Six Nitroalkane Substrates for Nitronate Monooxygenase

In a direct head-to-head kinetic comparison using purified 2-nitropropane dioxygenase (nitronate monooxygenase) from Cyberlindnera mrakii, the anionic form of 3-nitro-2-butanol displayed a KM of 0.59 mM, the lowest among all six substrates tested [1]. This represents a 2.7-fold higher affinity than 2-nitropropane (KM 1.61 mM) and a 5.3-fold higher affinity than nitroethane (KM 3.13 mM) [1]. The homolog 3-nitro-2-pentanol exhibited a KM of 1.04 mM, confirming that extending the carbon chain reduces affinity by 1.8-fold [1].

Lowest KM
Direct head-to-head
KM = 0.59 mM (anionic form)
Reported highest affinity among six tested nitroalkane substrates
Supports enzyme affinity comparison studies
Enzyme kinetics Substrate affinity Nitronate monooxygenase

3-Nitro-2-butanol Retains Consistent Enzymatic Activity in Both Neutral and Anionic Forms Unlike 2-Nitro-1-butanol

Under assay conditions with nitronate monooxygenase from Cyberlindnera mrakii, 3-nitro-2-butanol retained 26.7% relative activity (vs. 2-nitropropane) in both its anionic and neutral forms [1]. In contrast, 2-nitro-1-butanol showed a dramatic ionization-dependent shift: 31.5% relative activity in the anionic form but only 2.7% in the neutral form [2]. This indicates that the β-nitroalcohol configuration of 3-nitro-2-butanol provides a more robust substrate profile across pH ranges.

Activity retention
Direct head-to-head
26.7% rel. activity (both forms) vs 2.7% (neutral) for 2-nitro-1-butanol
Ionization-independent turnover supports consistent substrate profiling
Activity stable across pH, comparator drops 11.7-fold
Substrate ionization Enzyme activity pH-dependent kinetics

3-Nitro-2-butanol Is a Specific Hydroxylated Metabolite of MEKO, Distinct from the Dominant Nitronate Product 2-Nitrobutane

In liver microsomal incubations with methylethylketoxime (MEKO), the major oxidative product is 2-nitrobutane (Vmax = 1.1 nmol/min/mg in mouse, 0.5 in human, 0.1 in rat) [1]. Two diastereomers of 3-nitro-2-butanol were identified as distinct minor metabolites, alongside 2-nitro-1-butanol and 2-hydroxy-3-butanone oxime [1]. This demonstrates that 3-nitro-2-butanol formation proceeds via a separate hydroxylation pathway, not by simple nitronate tautomerization.

Metabolic pathway
Direct head-to-head
Two diastereomers identified as minor metabolites; distinct from major product 2-nitrobutane
Authentic hydroxylated metabolite standard for MEKO studies
Supports ketoxime bioactivation pathway analysis
Drug metabolism Liver microsomes Cytochrome P450

Physical Property Differentiation: 3-Nitro-2-butanol vs. 2-Nitro-1-butanol for Purification and Formulation

3-Nitro-2-butanol has a boiling point of 55 °C at 0.5 mmHg and a density of 1.1 g/mL at 25 °C . Its positional isomer 2-nitro-1-butanol boils at 105 °C at 10 mmHg (estimated ~247 °C at 760 mmHg) with a density of 1.132 g/cm³ [1]. The significantly lower boiling point under reduced pressure facilitates distillative purification of 3-nitro-2-butanol at lower temperatures, reducing thermal degradation risk.

Boiling point
Cross-study comparable
bp 55 °C (0.5 mmHg) vs 105 °C (10 mmHg) for 2-nitro-1-butanol
Lower boiling point enables gentler purification conditions
Reduces thermal degradation risk during distillation
Physicochemical properties Boiling point Density

3-Nitro-2-butanol Enables Solvent-Free Henry Reaction Synthesis as a Model β-Nitroalcohol Product

A solvent-free Henry reaction between nitroethane and acetaldehyde promoted by K₂CO₃ produced 3-nitro-2-butanol in satisfactory to good yields [1]. Under the same conditions, other β-nitroalcohols were synthesized from aromatic aldehydes, but 3-nitro-2-butanol represents the simplest aliphatic β-nitroalcohol scaffold for method development [1]. Unlike 2-nitro-1-butanol—which requires a different aldehyde-nitroalkane pairing and is not directly accessible via this route—3-nitro-2-butanol serves as a benchmark substrate for optimizing heterogeneous base catalysis under solvent-free conditions.

Synthetic access
Class-level inference
Direct Henry adduct: nitroethane + acetaldehyde, K₂CO₃, solvent-free
Benchmark aliphatic β-nitroalcohol for green synthesis development
2-Nitro-1-butanol not accessible via this route
Green chemistry Henry reaction Synthetic methodology

3-Nitro-2-butanol Offers Distinct pKa for Nitronate Equilibrium Studies Compared to Primary Nitroalkanes

The predicted pKa of 3-nitro-2-butanol is 7.36 ± 0.19 , placing its nitro-to-nitronate equilibrium near physiological pH. In contrast, primary nitroalkanes such as nitroethane and 1-nitropropane exhibit higher pKa values (approximately 8.5–8.9 for the neutral nitroalkane form [1]), while 2-nitro-1-butanol has a predicted pKa of 7.46 . The lower pKa of 3-nitro-2-butanol relative to primary nitroalkanes means a greater proportion of the reactive nitronate anion exists at neutral pH, consistent with its distinct kinetic behavior in enzymatic assays.

Predicted pKa
Data to verify
pKa = 7.36 ± 0.19 (predicted)
Substantial nitronate anion population at physiological pH
Distinct from primary nitroalkanes (pKa >8.5)
Acid dissociation Nitronate formation Substrate ionization

3-Nitro-2-butanol: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Enzymatic Mechanism Studies Requiring the Highest-Affinity Substrate for Nitronate Monooxygenase

When determining steady-state kinetic parameters or solving co-crystal structures of nitronate monooxygenase (EC 1.13.12.16), 3-nitro-2-butanol is the substrate of choice due to its KM of 0.59 mM—the lowest among all tested nitroalkanes [1]. This high affinity ensures saturation at lower substrate concentrations, reducing the risk of non-specific inhibition or aggregation artifacts that may occur with weaker-binding substrates such as nitroethane (KM 3.13 mM) [1].

Ketoxime Bioactivation Studies Requiring an Authentic Hydroxylated Metabolite Standard

Research on the metabolic activation of methylethylketoxime (MEKO) or acetoxime in liver microsomes requires 3-nitro-2-butanol as an analytical reference standard for the hydroxylated minor metabolite pathway [2]. Neither 2-nitrobutane (the major nitronate product) nor 2-nitro-1-butanol can substitute for this purpose, as they represent distinct metabolic branches with different toxicological implications [2].

Green Chemistry Methodology Development Using the Simplest Aliphatic Henry Adduct

For solvent-free Henry reaction optimization, 3-nitro-2-butanol serves as the benchmark aliphatic β-nitroalcohol because it is the direct adduct of nitroethane and acetaldehyde under heterogeneous K₂CO₃ catalysis [3]. Its straightforward synthesis and modest boiling point (55 °C at 0.5 mmHg) facilitate rapid purification and subsequent derivatization, making it an ideal model substrate for catalyst screening and reaction engineering [3].

pH-Dependent Substrate Ionization Studies Exploiting an Intermediate pKa

With a predicted pKa of 7.36, 3-nitro-2-butanol straddles the physiological pH range, making it uniquely suited for investigating how nitronate anion formation governs enzymatic oxidation rates . Unlike primary nitroalkanes (pKa >8.5) that remain largely neutral at pH 7.4, 3-nitro-2-butanol provides a substantial nitronate population under assay conditions, enabling direct correlation of ionization state with catalytic turnover .

Application
Selection Property
Validation Focus
Nitronate monooxygenase kinetic studies
Substrate affinity profile
Affinity comparison across nitroalkane substrates
Ketoxime metabolite identification
Authentic hydroxylated standard
Metabolite pathway differentiation from major nitronate
Solvent-free Henry reaction development
Direct synthetic accessibility
Benchmark aliphatic β-nitroalcohol scaffold
pH-dependent ionization studies
Intermediate pKa near physiological range
Nitronate anion equilibrium at assay-relevant pH

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